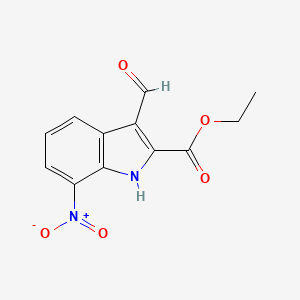

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-8(6-15)7-4-3-5-9(14(17)18)10(7)13-11/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUUYXMEVVDDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696341 | |

| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-53-0 | |

| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly functionalized indole derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and its significant potential as a versatile scaffold in the development of novel therapeutic agents and advanced materials.

Introduction: A Scaffold of Strategic Importance

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetic heterocyclic compound built upon the privileged indole core, a structure prevalent in a vast number of pharmaceuticals and biologically active natural products. The strategic placement of three key functional groups—an ethyl ester at C2, a formyl group at C3, and a nitro group at C7—imbues this molecule with a unique and highly tunable chemical reactivity profile.

The electron-withdrawing nature of the nitro and ester groups significantly modulates the electron density of the indole ring system, while the aldehyde functionality serves as a critical handle for a wide array of subsequent chemical transformations. Consequently, this compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures. Its derivatives are explored in medicinal chemistry for developing new therapeutic agents and in materials science for creating novel organic electronics and fluorescent probes.[1][2]

Synthesis and Mechanistic Insight

The most logical and efficient synthesis of the title compound involves the formylation of a pre-functionalized indole precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto the electron-rich C3 position of the indole nucleus.[3]

Synthetic Pathway: Vilsmeier-Haack Formylation

The reaction proceeds by first activating N,N-dimethylformamide (DMF) with a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][4] This reagent is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Experimental Protocol: Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Causality: This protocol is designed for maximal control and yield. The initial cooling is critical to manage the exothermic formation of the Vilsmeier reagent, preventing degradation. The dropwise addition of the indole substrate maintains a low concentration to avoid side reactions. The final hydrolysis with a basic solution neutralizes the acidic reaction mixture and facilitates the conversion of the iminium salt to the aldehyde.

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes until a pale-yellow salt precipitates.

-

Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis and Workup: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10) to hydrolyze the intermediate.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system, such as ethanol/water, to obtain the pure Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₀N₂O₅ | Calculated |

| Molecular Weight | 262.22 g/mol | Calculated |

| Appearance | Expected to be a yellow or off-white solid | Analogy |

| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water | Analogy |

| Melting Point | >200 °C (Predicted) | Analogy |

Predicted Spectroscopic Data

The presence of multiple electron-withdrawing groups results in a downfield shift for most proton and carbon signals compared to an unsubstituted indole.

| Spectroscopy | Expected Features |

| ¹H NMR (DMSO-d₆) | δ 12.5-13.0 (s, 1H, NH); δ 10.2 (s, 1H, CHO); δ 8.0-8.5 (m, 3H, Ar-H); δ 4.4 (q, 2H, OCH₂CH₃); δ 1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 188-190 (CHO); δ 160-162 (C=O, ester); δ 115-140 (Ar-C); δ 62 (OCH₂); δ 14 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch); ~1720 (C=O stretch, ester); ~1670 (C=O stretch, aldehyde); ~1520 & ~1340 (N-O asymmetric & symmetric stretch) |

| Mass Spec (EI) | m/z (%) : 262 ([M]⁺), 217 ([M-OEt]⁺), 189 ([M-CO₂Et]⁺) |

Chemical Reactivity and Synthetic Utility

The title compound is a versatile platform for synthetic diversification, with each functional group offering a distinct avenue for reaction.

Caption: Key synthetic transformations of the title compound.

-

Reactions at the Formyl Group: The aldehyde is a prime site for C-C bond formation. It readily undergoes Knoevenagel condensations with active methylene compounds (like malononitrile or rhodanine) and Wittig reactions to yield vinyl-indoles.[5] These reactions are fundamental for building complex side chains and constructing larger heterocyclic systems, such as aplysinopsin analogues.[5]

-

Reactions at the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (7-aminoindole derivative) using standard conditions like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is pivotal as the resulting aniline functionality opens up a new set of reactions: diazotization, amide coupling, and sulfonamide formation, dramatically expanding the synthetic possibilities.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then participate in amide bond formation or serve as a directing group. Alternatively, treatment with hydrazine hydrate converts the ester into a carbohydrazide, a key intermediate for synthesizing various heterocycles like pyrazoles, oxadiazoles, and triazines.[7][8]

Applications in Research and Drug Development

The true value of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate lies in its role as a molecular scaffold for generating libraries of diverse compounds for biological screening.

-

Medicinal Chemistry: The 7-nitroindole core is a recognized pharmacophore. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[9] The title compound provides a direct route to analogues of these inhibitors. The reduction of the nitro group to an amine allows for the introduction of pharmacophoric elements that can interact with specific biological targets.

-

Probe Development and Materials Science: 7-Nitroindole itself is used in the development of fluorescent probes for imaging biological processes.[1] The extended conjugation and functional handles of the title compound make it an attractive starting point for creating more sophisticated molecular sensors and organic electronic materials.[1]

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, stemming from three distinct and orthogonally addressable functional groups, provides chemists with a robust platform for molecular innovation. From constructing complex drug candidates targeting metabolic diseases to designing novel materials with unique photophysical properties, this compound represents a cornerstone building block for advancing multiple fields of chemical and biological research.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...).

- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- PubChem. (n.d.). ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate.

- ResearchGate. (n.d.). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.

- Chem-Impex. (n.d.). 7-Nitroindole.

- Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.

- ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society.

- PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.

- Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 7-nitro-1H-indole-2-carboxylate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-formyl-1H-indole-2-carboxylate

Senior Application Scientist Note: Comprehensive searches of available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate . This suggests that while the compound may have been synthesized, its full characterization has not been published in the accessible domain.

However, detailed spectroscopic data is available for the closely related structural analogue, Ethyl 3-formyl-1H-indole-2-carboxylate . This guide will provide an in-depth analysis of this parent compound, offering valuable insights that can be extrapolated to its nitro-substituted derivative. The principles and methodologies described herein are directly applicable to the characterization of a wide range of substituted indole-2-carboxylates.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of functional groups on the indole ring allows for the fine-tuning of a molecule's pharmacological properties. Ethyl 3-formyl-1H-indole-2-carboxylate serves as a versatile synthetic intermediate, with the formyl and ester moieties providing reactive handles for further chemical transformations. Understanding its spectroscopic signature is fundamental to confirming its identity and purity, which are critical prerequisites for its use in drug development and chemical biology research.

This guide provides a detailed examination of the key spectroscopic data used to characterize Ethyl 3-formyl-1H-indole-2-carboxylate, offering expert interpretation of the expected spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 3-formyl-1H-indole-2-carboxylate give rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecule's structure with key atoms numbered for reference in the subsequent spectral analysis.

Caption: Molecular structure of Ethyl 3-formyl-1H-indole-2-carboxylate.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Ethyl 3-formyl-1H-indole-2-carboxylate based on published information for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The presence of the N-H, C=O (ester and aldehyde), and aromatic C-H and C=C bonds will generate characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| ~3300 | N-H Stretch | A moderately broad peak indicative of the indole N-H group. |

| 1723 | C=O Stretch (Ester) | A strong absorption corresponding to the carbonyl of the ethyl ester group at the C2 position. |

| 1635 | C=O Stretch (Aldehyde) | A strong absorption for the formyl group at the C3 position, typically at a lower wavenumber than the ester due to conjugation with the indole ring. |

| 1576, 1533 | C=C Stretch (Aromatic) | Peaks associated with the carbon-carbon stretching vibrations within the indole ring system. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of Ethyl 3-formyl-1H-indole-2-carboxylate is expected to show distinct signals for the indole N-H, the aromatic protons, the aldehyde proton, and the ethyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 12.80 | s | 1H | NH | A downfield singlet corresponding to the acidic proton of the indole nitrogen. Its chemical shift can be variable and it may be broadened. |

| 10.55 | s | 1H | CH O | A sharp singlet in the far downfield region, characteristic of an aldehyde proton. |

| 8.23 | d | 1H | H-4 | A doublet for the proton at the C4 position, deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing nitro group (if present). |

| 7.78 | d | 1H | H-7 | A doublet for the proton at the C7 position. |

| 7.56 | t | 1H | H-6 | A triplet arising from the proton at the C6 position, coupled to H-5 and H-7. |

| 7.32 | t | 1H | H-5 | A triplet for the proton at the C5 position, coupled to H-4 and H-6. |

| 4.45 | q | 2H | O-CH₂ -CH₃ | A quartet for the methylene protons of the ethyl ester, coupled to the adjacent methyl protons. |

| 1.42 | t | 3H | O-CH₂-CH₃ | A triplet for the terminal methyl protons of the ethyl ester group, coupled to the methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| 188.4 | C HO | The downfield signal of the aldehyde carbonyl carbon. |

| 161.0 | C O₂Et | The signal for the ester carbonyl carbon. |

| 136.6 | C-7a | A quaternary carbon at the fusion of the two rings. |

| 133.5 | C-2 | The carbon bearing the ethyl carboxylate group. |

| 126.7 | C-4 | Aromatic methine carbon. |

| 125.6 | C-6 | Aromatic methine carbon. |

| 124.3 | C-5 | Aromatic methine carbon. |

| 123.2 | C-3a | A quaternary carbon at the fusion of the two rings. |

| 119.3 | C-3 | The carbon to which the formyl group is attached. |

| 114.0 | C-7 | Aromatic methine carbon. |

| 62.2 | O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| 14.8 | O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For Ethyl 3-formyl-1H-indole-2-carboxylate, the expected molecular weight is 217.22 g/mol .

| m/z | Interpretation |

| 217 | [M]⁺ |

| HRMS (EI) | Calculated: 217.0744, Found: 217.0744 |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for an indole derivative like Ethyl 3-formyl-1H-indole-2-carboxylate.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

Ethyl 3-formyl-1H-indole-2-carboxylate sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

-

Use a 30° or 45° pulse angle to ensure quantitative integration if needed, with a sufficient relaxation delay (e.g., 5 seconds).

-

Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the peak positions, multiplicities, and integrals to assign the structure.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound.

Caption: A streamlined workflow for the characterization of a novel chemical entity.

Conclusion

The spectroscopic characterization of Ethyl 3-formyl-1H-indole-2-carboxylate provides a clear and unambiguous confirmation of its chemical structure. The combination of IR, NMR (¹H and ¹³C), and mass spectrometry offers a holistic view of the molecule, from its constituent functional groups to its precise molecular weight and the connectivity of its atoms. This foundational dataset is essential for any researcher utilizing this compound in further synthetic applications or biological studies, ensuring the integrity and reproducibility of their work. While the data for the 7-nitro derivative remains elusive in the public domain, the analysis of the parent compound presented here establishes a robust framework for its eventual characterization.

References

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

Sources

CAS number for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

An In-Depth Technical Guide to Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This guide provides a comprehensive overview of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a robust technical resource for researchers and scientists. The CAS number for this compound is 885273-53-0[1][2].

Introduction: A Scaffold of Potential

The indole nucleus is a cornerstone in pharmaceutical chemistry, forming the structural basis for a wide array of biologically active compounds[3]. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a multi-functionalized indole derivative. The strategic placement of its functional groups—an ethyl ester at C-2, a formyl group at C-3, and a nitro group at C-7—makes it a highly versatile intermediate for the synthesis of more complex molecules.

-

The 7-nitroindole core is a known pharmacophore. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for anti-diabetic drugs[4][5]. The nitro group can also be a precursor to an amino group, opening pathways to a different set of derivatives.

-

The 3-formylindole moiety is a classic building block in organic synthesis. The aldehyde functionality is a gateway to numerous chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems[3][6][7].

This guide will detail the logical synthesis, expected physicochemical properties, and potential applications of this promising, yet under-documented, compound.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 885273-53-0 | Echemi[1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | Calculated |

| Molecular Weight | 262.22 g/mol | Calculated |

| IUPAC Name | Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | N/A |

| Appearance | Expected to be a yellow or brown solid | Inferred from related nitroaromatic compounds[8] |

Proposed Synthetic Pathway

A logical and efficient synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate can be envisioned in a two-step process starting from the commercially available 2-nitroaniline.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

This precursor can be synthesized via the Fischer indole synthesis, a reliable method for creating the indole ring system.

Protocol:

-

Diazotization of 2-nitroaniline: 2-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt is then coupled with a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, under basic conditions to form an ethylpyruvate o-nitrophenylhydrazone intermediate[9].

-

Cyclization: The resulting hydrazone is cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), with heating (e.g., 80 °C) to yield Ethyl 7-nitro-1H-indole-2-carboxylate[9].

Step 2: Formylation of Ethyl 7-nitro-1H-indole-2-carboxylate

The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at this position[1][10].

Protocol (Vilsmeier-Haack Reaction):

-

Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. This forms the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile[1][10][11].

-

Reaction: Dissolve the Ethyl 7-nitro-1H-indole-2-carboxylate from Step 1 in a suitable solvent (e.g., DMF or a chlorinated solvent). Add the pre-formed Vilsmeier reagent to this solution and allow the reaction to proceed, potentially with gentle heating.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by pouring it into ice-cold water or a basic solution (e.g., sodium bicarbonate).

-

Isolation: The product, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. echemi.com [echemi.com]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 7-nitro-1H-indole-2-carboxylate [myskinrecipes.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed, commencing with readily available starting materials and employing robust, well-established chemical transformations. This document will elucidate the rationale behind the chosen synthetic route, detail the experimental protocols, and provide mechanistic insights into the key reaction steps.

Strategic Approach to Synthesis

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is most efficiently achieved through a multi-step process that first constructs the core 7-nitroindole-2-carboxylate scaffold, followed by the introduction of the formyl group at the C3 position. The chosen pathway leverages the Fischer indole synthesis, a reliable and versatile method for forming the indole ring system.

The overall synthetic strategy can be visualized as follows:

Caption: Overall synthetic workflow for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Part 1: Core Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

The initial phase of the synthesis focuses on constructing the foundational 7-nitro-substituted indole ring with the ethyl carboxylate at the C2 position. The Fischer indole synthesis is the cornerstone of this stage, providing a reliable method for cyclization.[1]

Starting Materials

The primary starting materials for this stage are selected for their commercial availability and chemical suitability for the intended transformations.

| Starting Material | Structure | Rationale for Selection |

| 2-Nitroaniline |  | Provides the benzene ring with the pre-installed nitro group at the desired position relative to the amine, which will become the N1 of the indole. |

| Ethyl 2-methyl-3-oxobutanoate |  | A β-ketoester that serves as the ketone component in the Fischer indole synthesis, ultimately forming the pyrrole ring of the indole and providing the C2-carboxylate and a methyl group that is eliminated. |

| Sodium Nitrite (NaNO₂) | NaNO₂ | A standard reagent for the diazotization of primary aromatic amines. |

| Hydrochloric Acid (HCl) | HCl | Used to form the amine salt and as the acidic medium for diazotization. |

| Polyphosphoric Acid (PPA) | (HPO₃)n | A strong acid and dehydrating agent that effectively catalyzes the cyclization step of the Fischer indole synthesis.[2] |

Experimental Protocol

Step 1: Diazotization of 2-Nitroaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, a suspension of 2-nitroaniline (1.0 eq) is made in a mixture of water and concentrated hydrochloric acid.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 2-nitrophenyldiazonium chloride solution.

Causality: The diazotization of 2-nitroaniline is a critical first step to activate the aromatic amine for subsequent coupling. The low temperature is essential to prevent the decomposition of the unstable diazonium salt.

Step 2: Japp-Klingemann Reaction to Form the Hydrazone

-

In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol.

-

The solution is cooled to 0-5 °C, and a solution of sodium acetate in water is added to act as a buffer.

-

The freshly prepared 2-nitrophenyldiazonium chloride solution is then added slowly to the β-ketoester solution.

-

A yellow precipitate of the hydrazone, ethyl 2-(2-(2-nitrophenyl)hydrazono)-3-oxobutanoate, forms and is stirred for 1-2 hours.

-

The solid is collected by filtration, washed with water, and dried.

Causality: The Japp-Klingemann reaction is a specific application of diazonium coupling where the azo intermediate undergoes in-situ rearrangement to the more stable hydrazone.[3] This provides the direct precursor for the Fischer indole synthesis.

Step 3: Fischer Indole Synthesis for Cyclization

-

The dried hydrazone (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 70-80 °C with vigorous stirring.

-

The reaction mixture is maintained at this temperature for 2-3 hours, during which the color typically darkens.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is filtered, washed with water until the filtrate is neutral, and then dried.

-

The crude product, Ethyl 7-nitro-1H-indole-2-carboxylate, can be purified by recrystallization from ethanol.[2][4]

Causality: Polyphosphoric acid acts as a powerful catalyst for the[2][2]-sigmatropic rearrangement of the hydrazone to an enamine intermediate, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5]

Sources

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Ethyl 7-Nitroindole-2-carboxylate

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of ethyl 7-nitroindole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and functionalization of complex heterocyclic scaffolds. This document delves into the mechanistic underpinnings, practical experimental protocols, and critical analysis of this specific transformation.

Introduction: The Strategic Importance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is a critical step in the development of new therapeutic agents. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This formylation typically occurs at the C3 position of the indole, which possesses the highest electron density.[5][6] The resulting indole-3-carboxaldehydes are versatile intermediates for the synthesis of a wide array of more complex molecules.[4]

This guide focuses on a challenging substrate: ethyl 7-nitroindole-2-carboxylate. The presence of two electron-withdrawing groups (EWGs)—a nitro group at the 7-position and a carboxylate at the 2-position—significantly deactivates the indole ring towards electrophilic aromatic substitution.[7] Understanding the interplay of these electronic effects is paramount for successfully executing the Vilsmeier-Haack formylation on this substrate.

Mechanistic Deep Dive: Navigating Electronic Deactivation

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.[8][9]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10][11]

-

Electrophilic Aromatic Substitution: The electron-rich indole ring then acts as a nucleophile, attacking the Vilsmeier reagent.[3][10] This is followed by the elimination of a chloride ion to form an iminium intermediate.[11] Subsequent hydrolysis during aqueous work-up yields the final aldehyde product.[2][10]

The presence of the 7-nitro and 2-carboxylate groups on the indole ring presents a significant challenge. Electron-withdrawing groups decrease the electron density of the indole ring, thereby reducing its nucleophilicity and reactivity towards electrophiles.[7][12] However, the C3 position of indole remains the most nucleophilic site, even in the presence of deactivating groups. Therefore, the formylation is still expected to be regioselective for the C3 position.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established procedures for the formylation of substituted indoles and has been optimized for the specific substrate, ethyl 7-nitroindole-2-carboxylate.[13]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Ethyl 7-nitroindole-2-carboxylate | C₁₁H₈N₂O₄ | 236.19 | >98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | - | ACS Grade |

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Reaction with Indole Substrate: Dissolve ethyl 7-nitroindole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Product Characterization:

-

Product: Ethyl 3-formyl-7-nitroindole-2-carboxylate

-

Appearance: Pale yellow solid

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, -CHO), 9.5 (br s, 1H, NH), 8.2-7.4 (m, 3H, Ar-H), 4.5 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 162.0, 140.0, 135.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0, 62.0, 14.0.

-

IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, ester), 1680 (C=O, aldehyde), 1520, 1340 (NO₂).

Troubleshooting and Field-Proven Insights

-

Low Yield: The deactivating nature of the nitro and carboxylate groups can lead to sluggish reactions and lower yields. Increasing the reaction temperature (e.g., to 40-50°C) can improve the conversion, but may also lead to the formation of byproducts. Using a larger excess of the Vilsmeier reagent (up to 3 equivalents) can also drive the reaction to completion.

-

Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water will quench the Vilsmeier reagent and inhibit the reaction.

-

Purification Challenges: The product can be somewhat polar. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The Vilsmeier-Haack formylation of ethyl 7-nitroindole-2-carboxylate is a challenging yet feasible transformation. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a meticulous work-up and purification procedure are essential for success. The resulting ethyl 3-formyl-7-nitroindole-2-carboxylate is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

-

Vilsmeier-Haack Reaction | Chem-Station Int. Ed. ([Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. ([Link])

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. ([Link])

-

Vilsmeier-haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. ([Link])

-

Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. ([Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. ([Link])

-

10 - Organic Syntheses Procedure. ([Link])

-

Vilsmeier–Haack reaction - Wikipedia. ([Link])

-

Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. ([Link])

-

Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ([Link])

-

Vilsmeier–Haack reaction of indole - YouTube. ([Link])

-

The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. ([Link])

-

Effects of electron‐withdrawing groups. | Download Scientific Diagram - ResearchGate. ([Link])

-

Vilsmeier-Haack Reaction | NROChemistry. ([Link])

-

Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles - PMC - NIH. ([Link])

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. ([Link])

-

Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF - ResearchGate. ([Link])

-

(PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. ([Link])

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ([Link])

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. ([Link])

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. ([Link])

-

(PDF) β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis - ResearchGate. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Formyl Group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This molecule serves as a versatile scaffold in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of a strongly electron-withdrawing nitro group at the 7-position and an ethyl carboxylate group at the 2-position significantly modulates the chemical behavior of the formyl group at the 3-position. This guide will delve into the electronic effects governing this reactivity, explore key chemical transformations, and provide detailed experimental protocols for researchers seeking to utilize this compound in their synthetic endeavors.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent aromaticity and electron-rich nature make it a versatile template for designing molecules with a wide range of biological activities. However, the reactivity of the indole ring can be finely tuned by the introduction of various substituents. In the case of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, the indole core is decorated with three key functional groups that collectively dictate its chemical personality.

Molecular Architecture and Electronic Landscape

The reactivity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a direct consequence of the electronic interplay between the indole ring and its substituents.

-

The Indole Nucleus: The indole ring system is inherently electron-rich, with the nitrogen lone pair participating in the aromatic π-system. This generally makes the C3 position the most nucleophilic and susceptible to electrophilic attack.

-

The 7-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. Positioned at C7, it significantly reduces the electron density of the entire indole nucleus, making the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.

-

The 2-Ethyl Carboxylate Group (-COOEt): The ethyl carboxylate group at the C2 position is also electron-withdrawing, primarily through an inductive effect. This further deactivates the pyrrole ring towards electrophilic substitution.

-

The 3-Formyl Group (-CHO): The formyl group is an electrophilic center due to the polarization of the carbon-oxygen double bond. Its reactivity is the central focus of this guide.

The cumulative effect of the 7-nitro and 2-ethyl carboxylate groups is a significant decrease in the electron density of the indole ring system. This, in turn, enhances the electrophilicity of the formyl carbon at the C3 position, making it more susceptible to nucleophilic attack compared to unsubstituted indole-3-carboxaldehyde.

Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

The target molecule is typically synthesized from its precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The formylation at the C3 position can be achieved through a Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Ethyl 7-nitro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Reactivity of the Formyl Group: Key Transformations

The enhanced electrophilicity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate makes it a prime candidate for a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[3] The strong electron-withdrawing groups on the indole ring of the title compound are expected to facilitate this reaction.

A close analog, Ethyl 3-formyl-1H-indole-2-carboxylate, has been shown to undergo condensation with various active methylene compounds.[3] We can adapt this protocol for our target molecule, anticipating a similar or even enhanced reactivity due to the presence of the 7-nitro group.

Materials:

-

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature. The product may start to precipitate.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

-

Filter the solid product and wash it with a small amount of ice-cold ethanol.

-

If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Table 1: Expected Products from Knoevenagel Condensation

| Active Methylene Compound | Expected Product Structure |

| Malononitrile | Ethyl 3-(2,2-dicyanovinyl)-7-nitro-1H-indole-2-carboxylate |

| Ethyl cyanoacetate | Ethyl 3-(2-cyano-2-ethoxycarbonylvinyl)-7-nitro-1H-indole-2-carboxylate |

| Diethyl malonate | Ethyl 3-(2,2-bis(ethoxycarbonyl)vinyl)-7-nitro-1H-indole-2-carboxylate |

Diagram 1: Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation

The formyl group readily reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds.[4][5] The reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid.

Materials:

-

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

-

Aniline

-

Glacial acetic acid (catalyst)

-

Ethanol

-

Ice-cold water

Procedure:

-

Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add aniline (1.1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

-

Collect the precipitated solid by filtration and wash it with water.

-

Dry the product and, if necessary, recrystallize it from a suitable solvent like ethanol.

Diagram 2: Schiff Base Formation Mechanism

Caption: Mechanism of Schiff Base Formation.

Oxidation and Reduction of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important indole derivatives.

-

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used. However, care must be taken to avoid over-oxidation or degradation of the indole ring, which is sensitive to harsh oxidative conditions.

-

Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting the aldehyde to an alcohol without affecting the nitro or ester functionalities.

Materials:

-

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the corresponding alcohol, Ethyl 3-(hydroxymethyl)-7-nitro-1H-indole-2-carboxylate.

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative with a formyl group that exhibits enhanced reactivity towards nucleophiles. This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the 7-nitro and 2-ethyl carboxylate substituents. This guide has provided a theoretical framework for understanding this reactivity and has presented detailed, adaptable protocols for key transformations such as Knoevenagel condensation, Schiff base formation, and reduction. These reactions open avenues for the synthesis of a diverse array of complex indole-based molecules with potential applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific needs.

References

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

-

Mubassir, S., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

-

Singh, P., & Kumar, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2844-2866. [Link]

-

Chavan, S. P., et al. (2008). A novel synthesis of indole-3-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

PubChem. (n.d.). Ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate: A Versatile Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Within this class, highly functionalized indoles serve as critical building blocks for creating complex molecular architectures. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetic intermediate of significant potential, distinguished by a unique arrangement of electron-withdrawing and synthetically versatile functional groups. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization in research and development.

Introduction: Strategic Importance of Functionalized Indoles

The indole scaffold is often termed a "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets through various binding modes.[1][2] The strategic placement of functional groups on this bicyclic heteroaromatic system is paramount for modulating its pharmacological profile. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate presents a trifecta of valuable functionalities:

-

The 3-Formyl Group: An aldehyde at the C3 position is a versatile handle for a wide range of transformations, including condensations, reductive aminations, and oxidations, allowing for the facile introduction of diverse side chains.

-

The 7-Nitro Group: Positioned on the benzene portion of the indole ring, this powerful electron-withdrawing group significantly influences the molecule's electronics. More importantly, it serves as a synthetic precursor to a 7-amino group, a key functionality for building fused heterocyclic systems or for use as a hydrogen bond donor.

-

The 2-Ethyl Carboxylate Group: This ester at the C2 position activates the C3 position for electrophilic substitution (like formylation) and can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular diversification.

This unique combination makes the title compound a powerful platform for generating libraries of complex indole derivatives for screening and lead optimization.

Physicochemical Properties and Characterization

While comprehensive experimental data for this specific multi-substituted indole is not widely published, its properties can be reliably inferred from its constituent parts and related known compounds.

| Property | Value / Description | Source / Basis |

| IUPAC Name | ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate | Chemical Nomenclature |

| Molecular Formula | C₁₂H₁₀N₂O₅ | - |

| Molecular Weight | 262.22 g/mol | - |

| CAS Number | Not assigned. | Inferred from related structures. |

| Appearance | Expected to be a yellow or brown crystalline solid. | Based on related nitroaromatic compounds.[3] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | General solubility of similar organic molecules. |

Spectroscopic Signature (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear in the downfield region (~7.5-8.5 ppm), with characteristic splitting patterns. The aldehyde proton would be a sharp singlet further downfield (>10 ppm). The ethyl ester would show a characteristic quartet and triplet. The N-H proton would be a broad singlet, typically >11 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the aldehyde (~185-195 ppm) and the ester (~160-165 ppm). Aromatic carbons would appear in the 110-140 ppm range.

-

IR Spectroscopy: Key stretches would include N-H (~3300 cm⁻¹), C=O (aldehyde ~1680 cm⁻¹, ester ~1720 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹).

Proposed Synthesis Pathway

DOT Script for Synthesis Pathway

Caption: Proposed Vilsmeier-Haack formylation route.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9) is the logical precursor.[4] The presence of the electron-withdrawing ester at C2 deactivates the pyrrole ring slightly but strongly directs electrophilic substitution to the C3 position. The 7-nitro group further modulates the ring's electronics.

-

Formylation Reaction: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C3 position of electron-rich heterocycles like indole.[5] It proceeds under relatively mild conditions and is highly regioselective for the C3 position of 2-carboxy indoles. The electrophile, the Vilsmeier reagent (chloroiminium cation), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on standard methods for indole formylation and should be optimized for this specific substrate.

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous dimethylformamide (DMF, 5 equivalents) to 0 °C.

-

Reagent Addition: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the DMF, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until pH 7-8.

-

Isolation: The product will likely precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The true value of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate lies in its capacity to undergo a variety of selective transformations, enabling the synthesis of diverse and complex molecules.

DOT Script for Key Transformations

Caption: Key synthetic transformations of the title compound.

A. Transformations of the 3-Formyl Group

The aldehyde is arguably the most versatile functional group for elaboration.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors for Michael additions or further cyclizations.

-

Reductive Amination: A two-step, one-pot reaction with primary or secondary amines followed by a mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is a highly efficient method for introducing aminomethyl side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions allow for the conversion of the formyl group into a wide variety of substituted alkenes.

-

Oxidation: Mild oxidation (e.g., with sodium chlorite) converts the formyl group to a carboxylic acid, yielding a tricarboxylic acid precursor.

B. Transformation of the 7-Nitro Group

The reduction of the nitro group is a cornerstone transformation, unlocking access to the corresponding 7-aminoindole.

-

Reduction to Amine: This is most commonly achieved using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C). The resulting Ethyl 3-formyl-7-amino-1H-indole-2-carboxylate is a highly valuable intermediate. The 7-amino group can act as a nucleophile, be diazotized, or serve as a directing group for further reactions. This transformation is pivotal for synthesizing tricyclic systems, such as pyrrolo[3,2-h]quinolines, which are of interest in medicinal chemistry.

C. Transformations of the 2-Ethyl Carboxylate Group

-

Saponification: Base-mediated hydrolysis (e.g., with LiOH or NaOH) readily converts the ester to the corresponding 7-nitro-3-formyl-1H-indole-2-carboxylic acid. This introduces a new point of attachment and can alter the compound's solubility and pharmacokinetic properties.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, can generate a diverse library of amides, a common functional group in many approved drugs.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate are prevalent in numerous classes of therapeutic agents.

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common core for various protein kinase inhibitors.[6] The functional groups on the title compound provide the necessary vectors for exploring the different pockets of a kinase active site (e.g., hinge-binding region, solvent-exposed regions). The 7-amino derivative, in particular, can serve as a crucial hydrogen-bond donor for hinge binding.

-

Precursor to Antimicrobial and Antiviral Agents: Many natural and synthetic indole derivatives exhibit potent antimicrobial and antiviral activities.[7] The ability to rapidly generate analogues from this intermediate makes it ideal for structure-activity relationship (SAR) studies against microbial targets.

-

Building Block for Anticancer Agents: Indole derivatives are central to the development of anticancer drugs, including tubulin polymerization inhibitors and P-glycoprotein inhibitors.[1][8][9] The reactivity of the 3-formyl group allows for the synthesis of complex side chains known to interact with tubulin, while the overall scaffold can be tailored to inhibit efflux pumps that cause multidrug resistance.

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is more than just a single molecule; it is a highly valuable platform for chemical innovation. Its strategically positioned and orthogonally reactive functional groups provide a robust toolkit for synthetic and medicinal chemists. By understanding the causality behind its synthesis and the scope of its key transformations, researchers can leverage this intermediate to accelerate the discovery and development of novel therapeutics, streamlining the path from a simple building block to complex, biologically active compounds.

References

- Vertex AI Search. (n.d.). Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis.

-

Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Available from: [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1140. Available from: [Link]

-

PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Retrieved January 21, 2026, from [Link]

-

Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 22841-22845. Available from: [Link]

-

PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536. Available from: [Link]

-

Bentham Science. (2019). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved January 21, 2026, from [Link]

-

Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available from: [Link]

-

Qian, Y., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. RSC Medicinal Chemistry. Available from: [Link]

-

IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved January 21, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic history and methodology for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly functionalized indole derivative of interest in medicinal chemistry and drug discovery. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is the result of a logical progression of well-established synthetic strategies for the indole scaffold. This guide will deconstruct the synthetic pathway, tracing its roots to foundational reactions in heterocyclic chemistry. We will delve into the mechanistic underpinnings of the Reissert indole synthesis for the construction of the core 7-nitroindole framework and the subsequent Vilsmeier-Haack formylation for the introduction of the C3-aldehyde. This document serves as a technical resource, offering not only a historical perspective but also detailed experimental protocols and an analysis of the chemical principles that govern these transformations.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile template for designing molecules that interact with a wide range of biological targets. The strategic placement of various functional groups on the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate represents a highly decorated indole, featuring an electron-withdrawing nitro group at the 7-position, a versatile formyl group at the 3-position, and an ethyl ester at the 2-position. Each of these substituents offers a handle for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex molecules. The 7-nitro group, in particular, can serve as a precursor for an amino group, opening avenues for the construction of fused heterocyclic systems or for introducing other functionalities.[2][3] The 3-formyl group is a key building block for elaborating the indole at a position crucial for interaction with many biological targets.[4]

Historical Development of the Synthetic Strategy

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is best understood as a convergence of two powerful and historically significant reactions in organic chemistry: the Reissert indole synthesis and the Vilsmeier-Haack reaction .

The Reissert Indole Synthesis: Constructing the 7-Nitroindole Core

The Reissert indole synthesis, first reported by Arnold Reissert in 1897, is a classic method for the preparation of indole-2-carboxylic acids and their esters from o-nitrotoluenes.[5][6] The reaction proceeds in two key stages:

-

Condensation: An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, typically an alkoxide like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[5][7]

-

Reductive Cyclization: The resulting pyruvate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[6][8] Various reducing agents have been employed for this step, including zinc in acetic acid, ferrous sulfate and ammonia, and sodium hydrosulfite.[6][9]

The Reissert synthesis is particularly well-suited for preparing indoles with substituents on the benzene ring, as the corresponding substituted o-nitrotoluenes are often readily available. For the synthesis of the 7-nitroindole core of our target molecule, the logical starting material is 2,6-dinitrotoluene.

Proposed Synthetic Pathway for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Based on the historical development of relevant synthetic methodologies, a plausible and efficient two-step synthesis for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate can be proposed.

Step 1: Reissert Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

The initial step involves the construction of the 7-nitroindole scaffold using the Reissert synthesis, starting from 2,6-dinitrotoluene.

Reaction Scheme:

Caption: Reissert synthesis of the 7-nitroindole core.

Experimental Protocol:

-